
5-Chloro-2-hydroxypyridine-4-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxypyridine-4-boronic acid (5-Cl-2-HOPBA) is a versatile boronic acid derivative which has been used for a variety of purposes in both scientific research and in laboratory experiments. It is a relatively new compound and has only recently been discovered and studied. 5-Cl-2-HOPBA has been found to have a variety of applications in both organic and inorganic chemistry, as well as in biochemistry and physiology.
Applications De Recherche Scientifique
5-Chloro-2-hydroxypyridine-4-boronic acid has been used in a variety of scientific research applications, including organic and inorganic chemistry, biochemistry and physiology. In organic chemistry, 5-Chloro-2-hydroxypyridine-4-boronic acid has been used as a reagent in the synthesis of various compounds and materials, such as polymers and catalysts. In inorganic chemistry, 5-Chloro-2-hydroxypyridine-4-boronic acid has been used to synthesize metal-organic frameworks (MOFs), which are materials with potential applications in catalysis, gas storage, and drug delivery. In biochemistry, 5-Chloro-2-hydroxypyridine-4-boronic acid has been used to study the effects of various compounds on cellular processes and to study the structure and function of proteins. In physiology, 5-Chloro-2-hydroxypyridine-4-boronic acid has been used to study the effects of various compounds on the human body, such as the effects of drugs, hormones, and other biological agents.
Mécanisme D'action
The exact mechanism of action of 5-Chloro-2-hydroxypyridine-4-boronic acid is not yet fully understood. However, it is believed that the boronic acid group of 5-Chloro-2-hydroxypyridine-4-boronic acid is responsible for its reactivity and its ability to interact with other molecules. It is believed that the boronic acid group binds to the target molecule, forming a covalent bond. This bond then allows the 5-Chloro-2-hydroxypyridine-4-boronic acid molecule to interact with the target molecule, which can lead to a variety of biological effects, depending on the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-hydroxypyridine-4-boronic acid are still being studied and are not yet fully understood. However, it is believed that 5-Chloro-2-hydroxypyridine-4-boronic acid can interact with various biological molecules, such as proteins, and can affect the structure and function of these molecules. It is also believed that 5-Chloro-2-hydroxypyridine-4-boronic acid can affect the activity of enzymes and receptors, which can lead to changes in cellular processes and physiological responses.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-2-hydroxypyridine-4-boronic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a relatively stable compound. It also has a high reactivity, which makes it useful for a variety of synthetic reactions. In addition, 5-Chloro-2-hydroxypyridine-4-boronic acid can be used to study the effects of various compounds on cellular processes and physiological responses.
However, there are also some limitations to using 5-Chloro-2-hydroxypyridine-4-boronic acid in laboratory experiments. It is not always easy to obtain pure 5-Chloro-2-hydroxypyridine-4-boronic acid, as it can be difficult to isolate and purify. In addition, the exact mechanism of action of 5-Chloro-2-hydroxypyridine-4-boronic acid is not yet fully understood, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 5-Chloro-2-hydroxypyridine-4-boronic acid in scientific research and laboratory experiments. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with various biological molecules. Another potential direction is to study the effects of 5-Chloro-2-hydroxypyridine-4-boronic acid on various cellular processes and physiological responses, in order to better understand its potential uses in medicine and drug development. Additionally, 5-Chloro-2-hydroxypyridine-4-boronic acid could be used to synthesize more complex compounds and materials, such as polymers and MOFs, which could have potential applications in a variety of fields. Finally, 5-Chloro-2-hydroxypyridine-4-boronic acid could be used to develop new catalysts and reagents for use in organic and inorganic chemistry.
Méthodes De Synthèse
5-Chloro-2-hydroxypyridine-4-boronic acid is synthesized through a two-step reaction process. The first step involves the reaction of 4-chloro-2-hydroxypyridine (4-Cl-2-HOP) with boronic acid in an aqueous solution. This reaction is catalyzed by an acid, such as hydrochloric acid, and is known as a Suzuki-Miyaura coupling reaction. The second step involves the deprotection of the Boc group by treating the reaction mixture with a base, such as sodium hydroxide. This process yields 5-Chloro-2-hydroxypyridine-4-boronic acid, which can then be isolated and purified for further use.
Propriétés
IUPAC Name |
(5-chloro-2-oxo-1H-pyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2,10-11H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYAOEQIHNMAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)NC=C1Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxypyridine-4-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

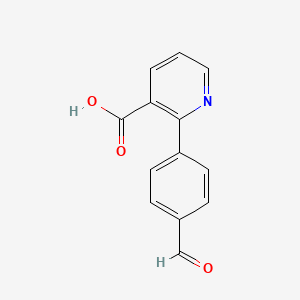
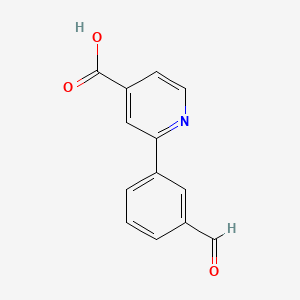
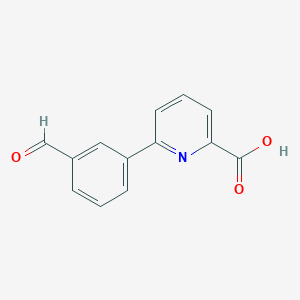

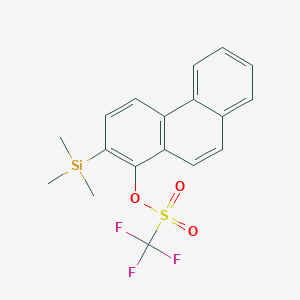
![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)
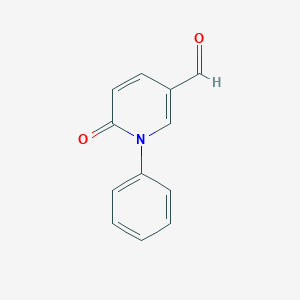
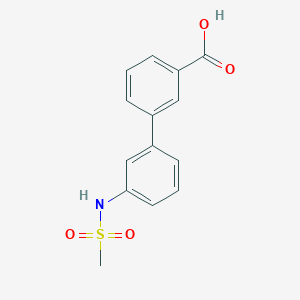
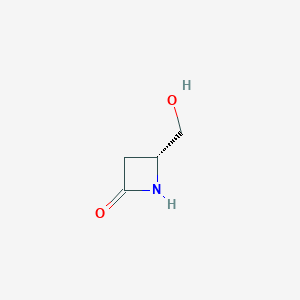
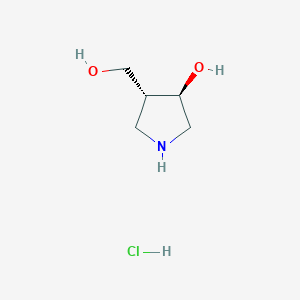

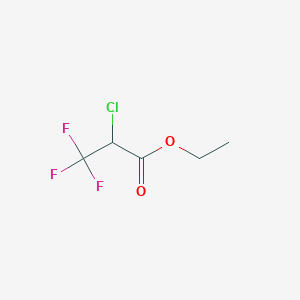
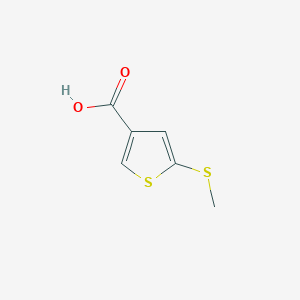
![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)